Benzeneacetic acid, 3-methoxy-4-(1-methylethoxy)-

描述

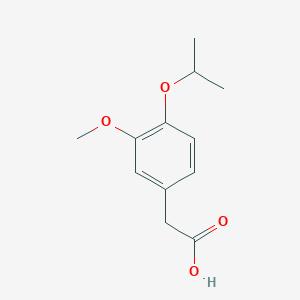

Benzeneacetic acid, 3-methoxy-4-(1-methylethoxy)-, is a substituted benzeneacetic acid derivative characterized by methoxy (-OCH₃) and isopropoxy (-OCH(CH₃)₂) groups at the 3- and 4-positions of the benzene ring, respectively. Substituted benzeneacetic acids are widely studied for their roles in metabolic pathways (e.g., phenylalanine metabolism ) and bioactivities such as anti-inflammatory and antimicrobial effects . The combination of methoxy and isopropoxy substituents may enhance lipophilicity and steric effects, influencing solubility, metabolic stability, and receptor interactions.

属性

IUPAC Name |

2-(3-methoxy-4-propan-2-yloxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-8(2)16-10-5-4-9(7-12(13)14)6-11(10)15-3/h4-6,8H,7H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWZIQDJXVGSPSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)CC(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427975 | |

| Record name | Benzeneacetic acid, 3-methoxy-4-(1-methylethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88449-50-7 | |

| Record name | Benzeneacetic acid, 3-methoxy-4-(1-methylethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

The synthesis of Benzeneacetic acid, 3-methoxy-4-(1-methylethoxy)- typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 3-methoxy-4-hydroxybenzaldehyde and isopropyl bromide.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate to facilitate the substitution reaction.

Industrial Production: In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity.

化学反应分析

Benzeneacetic acid, 3-methoxy-4-(1-methylethoxy)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to convert the carboxylic acid group to an alcohol.

科学研究应用

Benzeneacetic acid, 3-methoxy-4-(1-methylethoxy)- has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: It is explored for its potential therapeutic applications in treating various diseases.

作用机制

The mechanism of action of Benzeneacetic acid, 3-methoxy-4-(1-methylethoxy)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

相似化合物的比较

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table compares key structural analogs of benzeneacetic acid derivatives, emphasizing substituent effects:

Substituent Effects on Bioactivity

- Methoxy Groups: The 4-methoxy derivative (CAS 104-01-8) demonstrates anti-inflammatory activity by inhibiting lipopolysaccharide-induced inflammation .

- Halogenation : Bromine substitution (e.g., 2-bromo-4-methoxy-5-isopropoxy) introduces electrophilic sites, which may enhance reactivity in nucleophilic environments or binding to hydrophobic protein pockets .

- Sulfonyl/Silyl Groups : Sulfonyl esters (e.g., CAS 55505-99-2) and silyl derivatives (e.g., TMS esters) are often used to modulate solubility or analytical detectability .

生物活性

Benzeneacetic acid, 3-methoxy-4-(1-methylethoxy)- is an organic compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. Its molecular formula is C₁₂H₁₆O₄, with a molecular weight of approximately 224.25 g/mol. This compound has garnered attention for its potential therapeutic applications, including antimicrobial and anti-inflammatory properties.

- Molecular Formula: C₁₂H₁₆O₄

- Molecular Weight: 224.25 g/mol

- CAS Number: 88449-50-7

The biological activity of Benzeneacetic acid, 3-methoxy-4-(1-methylethoxy)- is attributed to its interaction with various molecular targets. The compound may modulate enzyme activity and receptor interactions, which can lead to its observed pharmacological effects. The specific pathways affected by this compound can vary depending on the biological context.

Antimicrobial Properties

Research has indicated that Benzeneacetic acid, 3-methoxy-4-(1-methylethoxy)- exhibits antimicrobial activity against a range of pathogens. A study highlighted its effectiveness in inhibiting the growth of certain bacteria and fungi, suggesting potential applications in treating infections .

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. In vitro studies have demonstrated that it can reduce inflammatory markers, which may be beneficial in conditions characterized by chronic inflammation .

Anticancer Activity

Recent studies have explored the anticancer potential of Benzeneacetic acid, 3-methoxy-4-(1-methylethoxy)-. It has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism appears to involve the inhibition of topoisomerase I activity, which is crucial for DNA replication and repair .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

- Antimicrobial Study : A study conducted on various derivatives of benzeneacetic acids showed that Benzeneacetic acid, 3-methoxy-4-(1-methylethoxy)- had a notable inhibitory effect on bacterial strains such as Staphylococcus aureus and Escherichia coli.

- Anti-inflammatory Research : In an experimental model of inflammation, the compound reduced edema significantly compared to control groups, indicating its potential as an anti-inflammatory agent.

- Anticancer Evaluation : In vitro tests revealed that this compound could inhibit the growth of breast cancer cells (MCF-7) with an IC50 value indicating effective concentration levels for therapeutic use .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。